![molecular formula C17H16ClN5OS B2846722 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893916-85-3](/img/structure/B2846722.png)

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

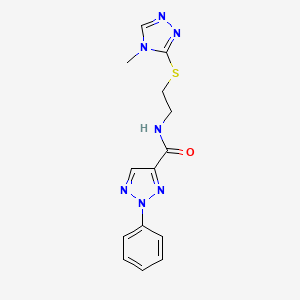

The compound “2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been designed and synthesized as a potential inhibitor for CDK2, a target for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates and the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis process yields a series of compounds with good to moderate anticancer activity .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is considered a privileged core skeleton in biologically active compounds . This scaffold is a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of pyrazol-3-one substrates and a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Research into pyrazole derivatives, including compounds structurally related to 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone, has shown promising antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant in vitro antimicrobial activity and some exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of such compounds in developing new therapeutic agents [Hafez, El-Gazzar, & Al-Hussain, 2016].

Molecular Docking Studies

Katariya, Vennapu, and Shah (2021) explored the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which share a structural resemblance to the compound , for their anticancer and antimicrobial properties. The synthesized compounds were subjected to molecular docking studies to understand their potential in overcoming microbial resistance to pharmaceutical drugs, indicating the importance of such compounds in drug design and development [Katariya, Vennapu, & Shah, 2021].

Drug Formulation Research

In the context of drug formulation, Burton et al. (2012) investigated formulations to increase in vivo exposure of poorly water-soluble compounds, which could be relevant for enhancing the bioavailability of compounds like this compound. Such research is crucial for the early toxicology and clinical studies of new therapeutic agents [Burton et al., 2012].

Anti-Inflammatory and Antibacterial Agents

Ravula, Babu, and colleagues (2016) synthesized novel pyrazoline derivatives, including those with a chlorophenyl component, demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activity. This research underscores the potential therapeutic applications of such compounds in treating inflammation and bacterial infections [Ravula et al., 2016].

Structural and Electronic Studies

Swamy, Müller, and team (2013) studied isomorphous structures involving chlorophenyl and methyl substitutions, providing insights into the electronic and structural characteristics of such compounds. Understanding these properties is essential for the rational design of new drugs and materials [Swamy et al., 2013].

Antiviral Activity

Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus type-1. This research highlights the potential of such compounds in developing new antiviral therapies [Tantawy et al., 2012].

Antibacterial and Antioxidant Activities

Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. The study demonstrates the synthetic versatility and biological potential of such compounds in addressing oxidative stress and bacterial infections [Lynda, 2021].

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .

Direcciones Futuras

The compound shows promising results as a CDK2 inhibitor and has demonstrated significant cytotoxic activities against various cancer cell lines . Future research could focus on further optimization of this compound and its derivatives, as well as detailed in vivo studies to assess its potential as an anticancer agent .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone are largely related to its ability to interact with certain enzymes and proteins. Specifically, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may play a role in controlling cell proliferation.

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, which in turn can alter cell cycle progression and induce apoptosis within cells .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c18-12-4-3-5-13(8-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAXXXLQNKCIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2846639.png)

![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)

![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2846655.png)

![2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B2846657.png)

![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)

![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)